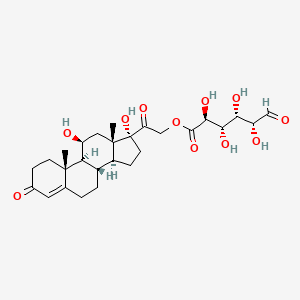
beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl is a useful research compound. Its molecular formula is C27H38O11 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 538.24141202 g/mol and the complexity rating of the compound is 1020. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Cortisol-21-glucosiduronate, a glucocorticoid, primarily targets the glucocorticoid receptor (GR) . This receptor is ubiquitously expressed in all nucleated cells throughout the body . The binding of glucocorticoids to the GR plays a crucial role in regulating the immune system, metabolism, and cardiovascular function .
Mode of Action
The compound interacts with its target, the GR, through both genomic and non-genomic mechanisms . In the genomic mechanism, the glucocorticoid-GR complex translocates to the nucleus, where it regulates the transcription of target genes . This leads to the synthesis or repression of proteins, including cytokines, chemokines, inflammatory enzymes, and adhesion molecules .
Biochemical Pathways
Cortisol-21-glucosiduronate affects various biochemical pathways. Its metabolism results in cortisol glucosiduronate as the principal metabolite, accompanied by small amounts of 11β, 17,21-trihydroxypregnane-3,20-dione (THF) glucosiduronate . The absence of other normal metabolites of cortisol indicates that negligible hydrolysis at C-21 occurred and that an unoccupied C21 position is required for oxidation at C-11 and reduction at C-20 .
Pharmacokinetics
The metabolism of cortisol-21-glucosiduronate has been studied in humans. Urinary excretion was about 65% in subjects, with cortisol glucosiduronate as the principal metabolite . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of cortisol-21-glucosiduronate’s action are primarily anti-inflammatory and immunosuppressive . By binding to the GR, it modulates the immune response and inflammation, thereby helping the body restore homeostasis . Sustained increases in glucocorticoid levels can lead to various pathologies, including autoimmune disorders, cardiovascular disease, metabolic syndrome, infertility, growth suppression, and psychiatric disorders .
Action Environment
The action of cortisol-21-glucosiduronate is influenced by various environmental factors. For instance, exposure to environmental or biological stressors stimulates the release of corticotropin-releasing hormone (CRH), which in turn stimulates the secretion of adrenocorticotropic hormone (ACTH). ACTH then stimulates the synthesis of glucocorticoids . Therefore, the compound’s action, efficacy, and stability are significantly influenced by the individual’s stress levels and overall physiological state .
Biochemische Analyse
Biochemical Properties
Cortisol-21-glucosiduronate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a principal metabolite accompanied by small amounts of 11β, 17,21-trihydroxypregnane- 3,20-dione (THF) glucosiduronate . The metabolism of Cortisol-21-glucosiduronate has been studied in subjects, indicating that it plays a role in biochemical reactions .
Cellular Effects
Cortisol-21-glucosiduronate influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with the regulation of carbohydrate, lipid, and protein metabolism .
Molecular Mechanism
The molecular mechanism of action of Cortisol-21-glucosiduronate involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The metabolism of Cortisol-21-glucosiduronate indicates that negligible hydrolysis at C-21 occurred and that an unoccupied C21 position is required for oxidation at C-11 and reduction at C-20 .
Temporal Effects in Laboratory Settings
The effects of Cortisol-21-glucosiduronate over time in laboratory settings have been observed. Urinary excretion was about 65% in both subjects, with Cortisol-21-glucosiduronate as the principal metabolite . This suggests the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
While specific studies on the dosage effects of Cortisol-21-glucosiduronate in animal models are limited, it is known that glucocorticoids, the class of compounds to which Cortisol-21-glucosiduronate belongs, have been widely studied in animal models for their effects on various conditions .
Metabolic Pathways
Cortisol-21-glucosiduronate is involved in various metabolic pathways. The metabolism of Cortisol-21-glucosiduronate has been studied, indicating that it plays a role in the metabolism of cortisol .
Transport and Distribution
It is known that cortisol, the parent compound of Cortisol-21-glucosiduronate, is transported and distributed within cells and tissues via the circulatory system .
Subcellular Localization
Cortisol, the parent compound, is known to bind to glucocorticoid receptors, which are ubiquitously expressed in all nucleated cells throughout the body .
Eigenschaften
CAS-Nummer |
7301-54-4 |
|---|---|
Molekularformel |
C27H38O11 |
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H38O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h9,14-16,18-22,24,29,31-33,36H,3-8,10-11H2,1-2H3,(H,34,35)/t14-,15-,16-,18+,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
SXDBDFVHISOKJP-YXSMBZLISA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C(C(C(C(C=O)O)O)O)O)O)C)O |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















